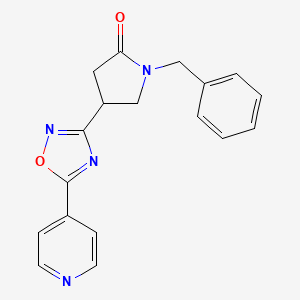![molecular formula C20H24N4O2S B2922153 2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860651-27-0](/img/structure/B2922153.png)
2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is an organic compound . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular formula of the compound is C20H24N4O2S. Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives . This transformation involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Applications
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the rational design of drugs across a spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility suggests that the subject compound could have similar wide-ranging applications in drug discovery and development. The exploration of piperazine-based molecules has shown a broad potential beyond previously limited understandings, indicating a successful emergence of this pharmacophore as a flexible building block for drug-like elements targeting various diseases (Rathi et al., 2016).
Piperazine Analogues and Anti-mycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential as a building block in anti-TB molecule design, offering insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Arylpiperazine Derivatives and Clinical Applications
Arylpiperazine derivatives have reached clinical application stages for treating depression, psychosis, or anxiety. The metabolism of these derivatives, including their N-dealkylation to 1-aryl-piperazines, plays a crucial role in their pharmacological actions. Understanding the disposition and metabolism of arylpiperazine derivatives can inform the development of more effective and safer therapeutic agents (Caccia, 2007).
DPP IV Inhibitors and Therapeutic Potentials
Dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperazine derivatives, are significant in treating type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the unknown long-term side effects. The perfect inhibitor would inhibit GLP-1 and GIP degradation by DPP IV without affecting other protease activities, highlighting the importance of specificity in the therapeutic application of these inhibitors (Mendieta et al., 2011).
Propriétés
IUPAC Name |
2-[2-[4-(2-methylsulfanylphenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-18-7-3-2-5-15(18)24-13-11-23(12-14-24)10-8-17-20(25)22-19-16(26-17)6-4-9-21-19/h2-7,9,17H,8,10-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTXWCAFUSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

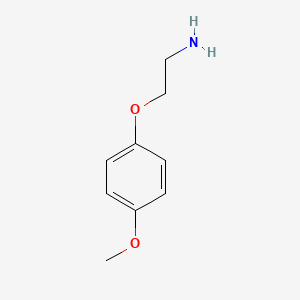
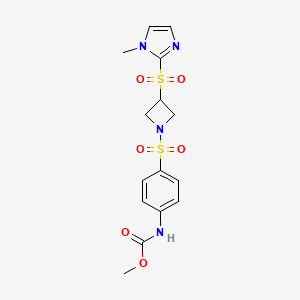

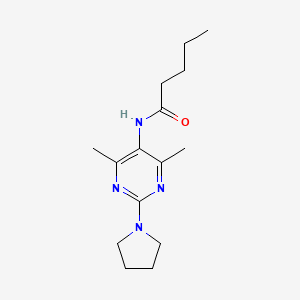
![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)


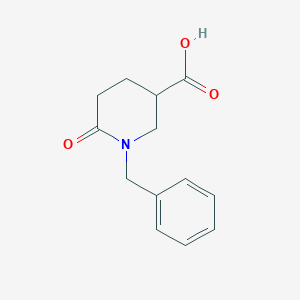
![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)
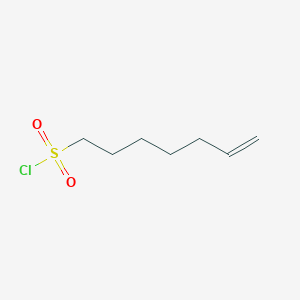
![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)
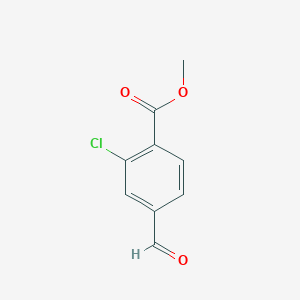
![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)
